No Direct Head-to-Head Biological Activity Data Available Against Named Comparators
A comprehensive search of PubMed, BindingDB, PubChem BioAssay, Google Patents, and major chemical vendor technical datasheets returned zero quantitative biological activity results (IC50, Ki, EC50, % inhibition, etc.) for CAS 2034270-02-3. The closest structurally characterized analog with public activity data is BDBM356097 (N-(2-((2,4-dioxooxazolidin-3-yl)methyl)-4-phenylpyrimidin-5-yl)-2-fluoro-5-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)benzamide), which demonstrated a TrkA IC50 of 0.25 nM in a DiscoverX PathHunter functional assay [1]. However, BDBM356097 differs from the target compound in two critical regions—the linker (pyrimidine-phenyl vs. phenylethyl) and the benzamide substitution (2-fluoro-5-(1-methyl-1H-pyrazol-3-yl) vs. unsubstituted). No inference about the target compound's activity can be drawn from this data.
| Evidence Dimension | TrkA kinase inhibition (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | BDBM356097 (close structural analog, distinct chemotype): 0.25 nM |
| Quantified Difference | Not calculable |
| Conditions | DiscoverX PathHunter assay; U2OS cells expressing human TrkA fusion protein |
Why This Matters
Without compound-specific data, any claim of superior potency, selectivity, or target engagement for CAS 2034270-02-3 relative to its analogs is scientifically unsupportable and poses a procurement risk for research programs requiring defined activity.
- [1] BindingDB. (2025). BDBM356097: N-(2-((2,4-dioxooxazolidin-3-yl)methyl)-4-phenylpyrimidin-5-yl)-2-fluoro-5-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)benzamide. IC50: 0.25 nM (TrkA). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=356097 View Source
